molecular formula C24H24F2N4 B5156856 4-[4-[(2,6-difluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

4-[4-[(2,6-difluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B5156856
M. Wt: 406.5 g/mol
InChI Key: BWYMDXKHQPLWSZ-UHFFFAOYSA-N
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Description

4-[4-[(2,6-difluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a piperazine ring, a difluorophenyl group, and a cyclopenta[d]pyrimidine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(2,6-difluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-difluorobenzyl chloride with piperazine to form 4-[(2,6-difluorophenyl)methyl]piperazine. This intermediate is then reacted with 2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as boron trifluoride etherate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(2,6-difluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-[(2,6-difluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with specific proteins makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty products.

Mechanism of Action

The mechanism of action of 4-[4-[(2,6-difluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of signaling pathways and the regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-[(2,6-difluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine apart from similar compounds is its specific combination of functional groups and its ability to interact with a unique set of molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[4-[(2,6-difluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4/c25-20-9-5-10-21(26)19(20)16-29-12-14-30(15-13-29)24-18-8-4-11-22(18)27-23(28-24)17-6-2-1-3-7-17/h1-3,5-7,9-10H,4,8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYMDXKHQPLWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N3CCN(CC3)CC4=C(C=CC=C4F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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